
2-Ethylhexan-1-ol;phosphoric acid;2-tridecoxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether is a complex chemical compound with the molecular formula C23H53O7P and a molecular weight of 472.636481 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether involves the esterification of phosphoric acid with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether. The reaction typically requires an acidic catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including phosphoric acid, 2-ethyl-1-hexanol, and polyethylene glycol monotridecyl ether, are mixed in specific ratios and subjected to high temperatures and pressures in the presence of an acidic catalyst. The resulting product is then purified through various techniques such as distillation and filtration to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in various substituted esters .
Scientific Research Applications
Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: The compound is utilized in the production of detergents, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether involves its interaction with various molecular targets and pathways. The ester groups in the compound can interact with proteins and enzymes, altering their structure and function. This interaction can lead to changes in biochemical pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene-polypropylene glycol mono-C6-10-alkyl ethers
- Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether, potassium salts
Uniqueness
Phosphoric acid, mixed esters with 2-ethyl-1-hexanol and polyethylene glycol monotridecyl ether is unique due to its specific combination of ester groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific surfactant and stabilizing properties .
Properties
Molecular Formula |
C23H53O7P |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-ethylhexan-1-ol;phosphoric acid;2-tridecoxyethanol |
InChI |
InChI=1S/C15H32O2.C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16;1-3-5-6-8(4-2)7-9;1-5(2,3)4/h16H,2-15H2,1H3;8-9H,3-7H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
SJYMEKJAFQORRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCO.CCCCC(CC)CO.OP(=O)(O)O |
Related CAS |
68937-44-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


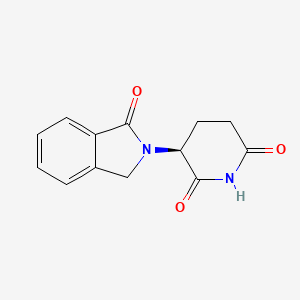

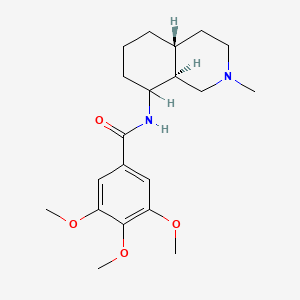


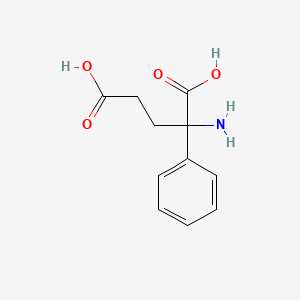
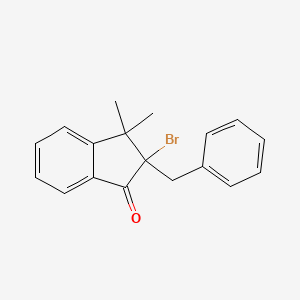
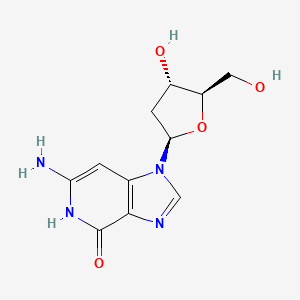
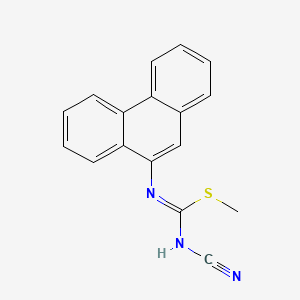
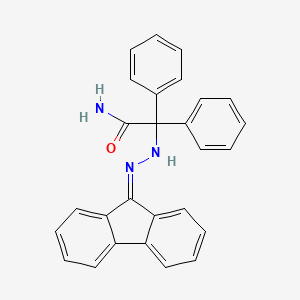
![(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B12798852.png)
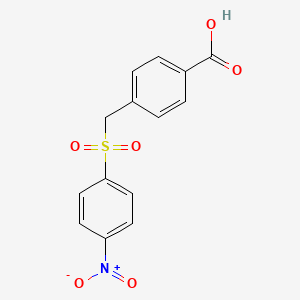

![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)
